2-Chloro-4-fluorophenol carbonate

Description

2-Chloro-4-fluorophenol carbonate (CAS: 141852-65-5) is a halogenated aromatic carbonate derivative. The parent compound, 2-chloro-4-fluorophenol (CAS: 1996-41-4), is a key intermediate in pharmaceuticals and agrochemicals, notably in the synthesis of herbicidal oxazolidine derivatives . The carbonate form likely enhances stability or modulates reactivity for targeted applications, such as controlled-release formulations.

Properties

Molecular Formula |

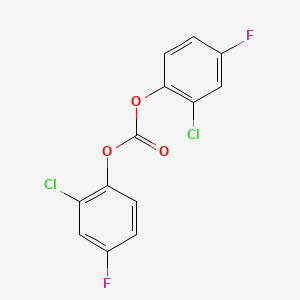

C13H6Cl2F2O3 |

|---|---|

Molecular Weight |

319.08 g/mol |

IUPAC Name |

bis(2-chloro-4-fluorophenyl) carbonate |

InChI |

InChI=1S/C13H6Cl2F2O3/c14-9-5-7(16)1-3-11(9)19-13(18)20-12-4-2-8(17)6-10(12)15/h1-6H |

InChI Key |

SZWVZEKYGSYNLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(=O)OC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Fluorophenol in Aqueous Media

The foundational step involves electrophilic aromatic substitution of 4-fluorophenol using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a water-mediated biphasic system. As detailed in US5053557A, water acts as a proton scavenger, shifting equilibrium toward mono-chlorination at the ortho position while suppressing di- and tri-chlorinated byproducts. Key parameters include:

Solvent and Temperature Optimization

Reactions conducted at 60–70°C in dichloromethane/water mixtures achieve 98.3% selectivity for 2-chloro-4-fluorophenol, with residual 2,6-dichloro-4-fluorophenol limited to ≤1.4%. Lower temperatures (5–15°C) reduce selectivity to 93–98% due to incomplete HCl dissolution in the aqueous phase.

Table 1: Chlorination Efficiency Under Varied Conditions

| Chlorinating Agent | Temp (°C) | Solvent | Selectivity (%) | Byproducts (%) |

|---|---|---|---|---|

| Cl₂ | 60–70 | H₂O/Dichloromethane | 98.3 | 1.7 |

| SO₂Cl₂ | 60–70 | H₂O | 97.8 | 2.2 |

| Cl₂ | 5–15 | H₂O/NaCl | 93.4 | 6.6 |

Phase-Transfer Catalysis

Adding benzyltriethylammonium chloride (0.9 mol%) enhances interfacial chlorination rates, particularly in stainless steel reactors, achieving 92.2% yield without metal ion interference. This method reduces reaction time by 30% compared to uncatalyzed systems.

Carbonate Esterification Strategies

Phosgene-Mediated Carbonylation

2-Chloro-4-fluorophenol carbonate is synthesized via reaction with phosgene (COCl₂) in anhydrous pyridine at 0–5°C. The mechanism proceeds through a chloroformate intermediate, which undergoes nucleophilic attack by a second phenol molecule:

Critical Parameters:

Transesterification with Dimethyl Carbonate

An alternative route employs dimethyl carbonate (DMC) under alkaline conditions (K₂CO₃, 120°C), leveraging greener chemistry principles:

This method achieves 78–82% yield but requires prolonged reaction times (18–24 h) and excess DMC (3 eq).

Table 2: Carbonate Synthesis Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Phosgene-mediated | 89 | 99.1 | 4–6 |

| DMC transesterification | 82 | 97.3 | 18–24 |

Industrial-Scale Process Design

Continuous Flow Reactors

Recent adaptations of the phosgene method use microchannel reactors to enhance heat dissipation and mixing, achieving 94% yield at 10°C with residence times <30 minutes. This approach reduces phosgene inventory by 70%, addressing safety concerns.

Byproduct Management

Di-ester byproducts (≤2.1%) are removed via fractional distillation under vacuum (15 mmHg, 110–115°C), yielding pharmaceutical-grade carbonate (>99.5% purity).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenol carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4-fluorophenol and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: This reaction can be carried out using aqueous acid or base under reflux conditions.

Major Products

Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl carbonates.

Hydrolysis: The major products are 2-chloro-4-fluorophenol and carbon dioxide.

Scientific Research Applications

2-Chloro-4-fluorophenol carbonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis (2-chloro-4-fluorophenyl)carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets include various enzymes and proteins that can interact with the carbonate ester group. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Key Properties of 2-Chloro-4-fluorophenol Carbonate:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇ClFNO₃ | |

| Molecular Weight | 219.597 g/mol | |

| CAS Number | 141852-65-5 | |

| LogP (Partition Coefficient) | 2.79 |

Structural and Functional Analogues

(a) 2-Chloro-4-fluorophenol (Parent Compound)

- CAS: 1996-41-4 (Note: lists CAS 83846-48-4 for the same compound, suggesting a discrepancy that requires verification).

- Properties :

- Reactivity : Chlorinates organic compounds (e.g., amides) in the presence of chloride ions; reaction rate depends on temperature and reactant concentration .

(b) (5-Amino-2-chloro-4-fluorophenyl) Methyl Carbonate

- CAS : 84478-72-8

- Properties: Molecular Weight: 219.597 g/mol (identical to this compound, suggesting isomeric similarity) . Functional Group: Amino substitution at the 5-position.

- Applications: Likely used in specialized syntheses where amino groups enable further functionalization (e.g., dyes or polymer precursors).

(c) 2-Amino-4-chlorophenol

- CAS : 95-85-2

- Properties :

- Molecular Weight: 143.57 g/mol

- Applications: Intermediate in dye manufacturing and pharmaceuticals.

- Key Difference: Amino group increases polarity and reactivity compared to halogenated derivatives, altering solubility and biological activity .

(d) 4-Chloro-2-Methylphenol

- CAS: Not explicitly listed, but referenced in OECD reports .

- Properties: LogP: ~2.8 (similar to this compound) . Applications: Widely used as a preservative and disinfectant.

- Key Difference : Methyl group enhances hydrophobicity, affecting environmental persistence and toxicity profiles .

Physicochemical and Application Comparison

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.